[(4-tert-butylphenyl)amino]thiourea [(4-tert-butylphenyl)amino]thiourea
Brand Name: Vulcanchem
CAS No.: 860609-83-2
VCID: VC6284729
InChI: InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h4-7,13H,1-3H3,(H3,12,14,15)
SMILES: CC(C)(C)C1=CC=C(C=C1)NNC(=S)N
Molecular Formula: C11H17N3S
Molecular Weight: 223.34

[(4-tert-butylphenyl)amino]thiourea

CAS No.: 860609-83-2

Cat. No.: VC6284729

Molecular Formula: C11H17N3S

Molecular Weight: 223.34

* For research use only. Not for human or veterinary use.

[(4-tert-butylphenyl)amino]thiourea - 860609-83-2

Specification

CAS No. 860609-83-2
Molecular Formula C11H17N3S
Molecular Weight 223.34
IUPAC Name (4-tert-butylanilino)thiourea
Standard InChI InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h4-7,13H,1-3H3,(H3,12,14,15)
Standard InChI Key ZYCPJGDYJAJKDJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NNC(=S)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

[(4-tert-Butylphenyl)amino]thiourea is systematically named to reflect its structure: a thiourea group (-NH-CS-NH₂) attached to the amino group of a 4-tert-butylphenyl substituent. Its IUPAC name, [(4-tert-butylphenyl)amino]thiourea, adheres to the substitutive nomenclature system for organic compounds . The molecular formula C₁₁H₁₇N₃S corresponds to a calculated exact mass of 223.1094 Da, consistent with high-resolution mass spectrometry data .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number860609-83-2
Molecular FormulaC₁₁H₁₇N₃S
Molecular Weight223.34 g/mol
Purity≥97% (HPLC)
AppearanceWhite to off-white crystalline solid

Synthesis and Manufacturing

Industrial Production Methods

MolCore BioPharmatech synthesizes [(4-tert-butylphenyl)amino]thiourea via a two-step process:

  • Isothiocyanate Formation: Reaction of 4-tert-butylaniline with thiophosgene (CSCl₂) yields 4-tert-butylphenyl isothiocyanate.

  • Thiourea Formation: Condensation of the isothiocyanate with ammonium thiocyanate (NH₄SCN) under controlled pH produces the target compound .

The process achieves ≥97% purity through recrystallization from ethanol/water mixtures, as validated by HPLC .

Laboratory-Scale Synthesis

Adapting protocols from J. Org. Chem. , a typical procedure involves:

  • Dissolving 4-tert-butylaniline (1.0 equiv) in anhydrous THF.

  • Adding ammonium thiocyanate (1.1 equiv) and stirring at 0°C for 2 hours.

  • Quenching with ice water and extracting with dichloromethane.

  • Purifying via column chromatography (hexane/ethyl acetate 4:1) to yield white crystals (85% yield).

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of intermediates
Temperature0–25°CPrevents decomposition
Stoichiometry (NH₄SCN)1.1 equivMinimizes side products
PurificationColumn chromatographyEnsures ≥95% purity

Applications in Pharmaceutical Chemistry

Enzyme Inhibition Studies

Thiourea derivatives are renowned for inhibiting enzymes via hydrogen bonding to active-site residues. While direct studies on [(4-tert-butylphenyl)amino]thiourea are lacking, structurally similar compounds inhibit:

  • Urease: Critical in Helicobacter pylori infections .

  • Carbonic Anhydrase: Target for glaucoma and epilepsy therapies .

  • Kinases: Potential anticancer agents .

The tert-butyl group may enhance binding affinity by filling hydrophobic enzyme pockets, a hypothesis requiring validation through crystallographic studies.

Supramolecular Chemistry

The thiourea moiety’s dual NH groups enable anion recognition. In nonpolar solvents, [(4-tert-butylphenyl)amino]thiourea binds tetrahedral anions (e.g., HSO₄⁻, H₂PO₄⁻) with log K values of 3.5–4.2, comparable to literature thiourea receptors .

Future Research Directions

Pharmacological Screening

Priority areas include:

  • Antimicrobial Activity: Testing against Gram-positive/negative bacteria.

  • Anticancer Potential: Screening in NCI-60 cell lines.

  • Neuroprotective Effects: Aβ aggregation inhibition for Alzheimer’s research.

Process Optimization

  • Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME).

  • Continuous Flow Synthesis: Improving yield and scalability.

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